molecular formula C19H23N7O4 B2417467 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide CAS No. 1448065-24-4

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide

Cat. No. B2417467
CAS RN: 1448065-24-4
M. Wt: 413.438
InChI Key: QBGFXLDVYSAIFY-UHFFFAOYSA-N
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Description

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their potential in medical applications, particularly in cancer treatment .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and is considered atom-economical . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Chemical Reactions Analysis

The reaction of the compound with various reagents results in the introduction of the corresponding carbon function into its 7-position . This substitution reaction forms the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine .

Scientific Research Applications

Synthesis of [1,2,3]Triazolo[4,5-d]Pyrimidines

The compound is used in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines, which are pharmaceutically active compounds . This process is particularly useful for the preparation of pharmaceutically active compounds .

Biological Evaluation of New Ring Systems

The compound is used in the synthesis and biological evaluation of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . These new ring systems have been synthesized through a three-step reaction sequence .

Prediction of Anti-proliferation Effect

The compound is used in studies to predict the anti-proliferation effect of 1,2,3-TPD . This research can help to screen out efficient and novel drugs in the future .

Discovery of Potent USP28 Inhibitors

The compound is used in the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors . Especially, compound 19 potently inhibited USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC50 > 100 μmol/L) .

Design and Synthesis of Novel c-Met Inhibitors

The compound is used in the design and synthesis of some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines as potential c-Met inhibitors . This is based on the structure of two c-Met inhibitors, PF-04217903 and JNJ-38877605 .

Development of New Heterocyclic Systems

The compound is used in the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This new system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , show promise in the field of medicinal chemistry, particularly for their potential anti-cancer effects . Future research could focus on further exploring their therapeutic potential and optimizing their synthesis process.

properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGFXLDVYSAIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide

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